nitrosoamine](/img/structure/B15297695.png)
[1-(2-Methoxyphenyl)propan-2-yl](methyl)nitrosoamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)propan-2-ylnitrosoamine: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a propan-2-yl chain, with a nitrosoamine functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine typically involves the reaction of 2-methoxyphenylpropan-2-ylamine with nitrosating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, at low temperatures to prevent decomposition of the nitrosoamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitrosoamine group can yield corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of nitrosoamine-induced mutagenesis and carcinogenesis. It serves as a model compound to understand the biological effects of nitrosoamines.
Medicine: In medicine, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is investigated for its potential therapeutic properties. Research is ongoing to explore its effects on various biological targets and its potential use in drug development.
Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine involves its interaction with molecular targets such as DNA and proteins. The nitrosoamine group can form adducts with nucleophilic sites in DNA, leading to mutations and potential carcinogenic effects. Additionally, the compound may interact with enzymes and other proteins, affecting their function and leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)propan-2-yl](methyl)nitrosoamine
- 1-(2-Methoxyphenyl)ethan-2-yl](methyl)nitrosoamine
- 1-(2-Methoxyphenyl)butan-2-yl](methyl)nitrosoamine
Uniqueness: Compared to similar compounds, 1-(2-Methoxyphenyl)propan-2-ylnitrosoamine is unique due to its specific structural configuration, which influences its reactivity and biological activity. The presence of the methoxy group at the ortho position enhances its electron-donating properties, affecting its interaction with various reagents and biological targets.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C11H16N2O2/c1-9(13(2)12-14)8-10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
ICXPUSTZVNISLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
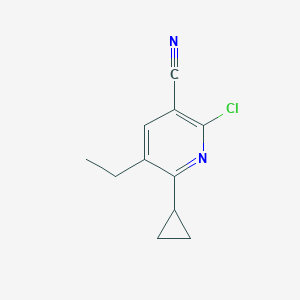
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
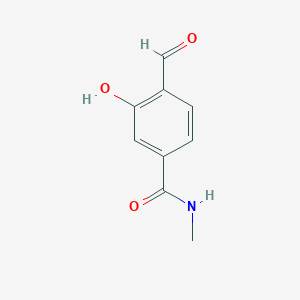
![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
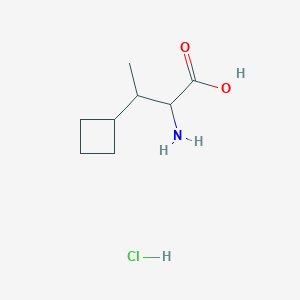
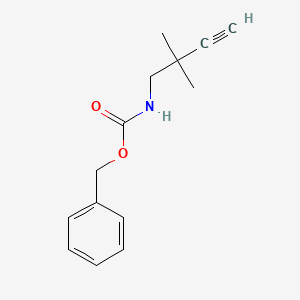
![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
amine](/img/structure/B15297661.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
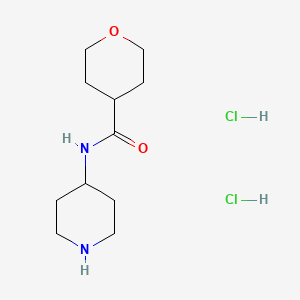

![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
